molecular formula C13H15NO2 B8520415 Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one

Spiro[3H-2-benzopyran-3,4'-piperidin]-1(4H)-one

Cat. No. B8520415
M. Wt: 217.26 g/mol
InChI Key: SNJCRKAPYZZDKF-UHFFFAOYSA-N
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Patent
US05652235

Procedure details

To a suspension of 10% palladium on carbon (5 mg) in ethanol (5 mL) was added of 1'-benzylspiro[3H-2-benzopyran-3,4'-piperidine]-1(4H)-one (20 mg, 0.058 mmol). (Hashigaki et al Chem. Pharm. Bull. 32 pg 3561-3568 (1984)). Hydrogenation was performed at 1 atmosphere pressure at room temperature. The reaction was stirred for 2 hours under hydrogen atmosphere, until TLC analysis indicated that the reaction was complete. The catalyst was removed by vacuum filtration through celite 545 and the filtrate was concentrated to give the desired product (12.4 mg, 98.5%). FAB-MS calc. for C13H15NO2 217; found 218 (M+H, 100%).
Name
1'-benzylspiro[3H-2-benzopyran-3,4'-piperidine]-1(4H)-one
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
3561-3568
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
98.5%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([CH2:18][C:17]3[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=3[C:15](=[O:23])[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[NH:8]1[CH2:13][CH2:12][C:11]2([CH2:18][C:17]3[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=3[C:15](=[O:23])[O:14]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
1'-benzylspiro[3H-2-benzopyran-3,4'-piperidine]-1(4H)-one
Quantity
20 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC(C1=C(C2)C=CC=C1)=O
Step Two
Name
3561-3568
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours under hydrogen atmosphere, until TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was performed at 1 atmosphere pressure at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by vacuum filtration through celite 545
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC2(CC1)OC(C1=C(C2)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 mg
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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